[2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl](1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone: is a complex organic compound with a molecular formula of C18H23ClN2O5S . This compound is characterized by its unique structure, which includes a chlorinated phenyl ring, a dioxido-thiazinan moiety, and a spiro-linked azaspirodecane unit. The compound’s molecular weight is approximately 414.904 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone typically involves multiple steps, starting with the preparation of the core phenyl ring and subsequent functionalization. The key steps include:
Chlorination of the Phenyl Ring: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Formation of the Thiazinan Moiety: The thiazinan ring is introduced through a cyclization reaction involving sulfur-containing reagents like thioamides or thioureas.
Spiro-Linkage Formation: The spiro-linked azaspirodecane unit is synthesized via a spirocyclization reaction, often involving aziridines or azetidines as intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinan ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorinated phenyl ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a useful tool for studying enzyme mechanisms and protein-ligand interactions. It can serve as a probe to investigate the function of specific proteins or enzymes.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone
- 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid
Uniqueness
Compared to similar compounds, 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone stands out due to its spiro-linked azaspirodecane unit. This unique structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone , identified by its CAS number 1401592-41-3 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H18ClN3O5S2 with a molecular weight of approximately 443.9 g/mol . Its structure features a chloro-substituted phenyl group, a thiazinane ring with a sulfone group, and an azaspiro structure, which contributes to its unique chemical properties.
Structural Representation
Property | Details |
---|---|
Molecular Formula | C₁₇H₁₈ClN₃O₅S₂ |
Molecular Weight | 443.9 g/mol |
CAS Number | 1401592-41-3 |
Anticancer Potential
The unique combination of functional groups in this compound suggests potential anticancer activity. Compounds that interact with DNA or inhibit specific enzymes involved in cancer cell proliferation have been shown to be effective in preclinical studies. Investigating the binding affinity of this compound to known cancer-related targets could provide insights into its therapeutic potential.
The proposed mechanism of action involves the interaction of the compound with biological targets such as enzymes or receptors. The presence of both chloro and sulfone groups may enhance its ability to form stable complexes with proteins, thereby modulating their activity. This interaction can lead to inhibition of enzyme activity or disruption of cellular signaling pathways .
Study on Antimicrobial Activity
A study investigated the antimicrobial effects of structurally related compounds, revealing that thiazolidinones exhibited significant inhibition against various pathogens. While direct studies on 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone are scarce, it is reasonable to predict similar outcomes based on its structural analogs.
Potential in Cancer Therapy
Research focusing on similar azaspiro compounds has shown promising results in targeting cancer cells. For instance, compounds that disrupt microtubule formation or inhibit topoisomerases have demonstrated efficacy in cancer treatment. Further investigation into this compound's ability to affect such pathways could reveal valuable therapeutic applications .
Comparative Analysis with Similar Compounds
To better understand the biological activity of 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone, a comparison with structurally similar compounds is essential:
Compound Name | Key Features | Biological Activity |
---|---|---|
2-Chloro-N-(2,5-dimethoxyphenyl)-4-(1,1-dioxido...) | Dimethoxy substitution; different activity profile | Antimicrobial effects reported |
4-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid | Lacks chloro group; simpler structure | Limited data; potential activity |
N-[2-(phenylsulfanyl)ethyl]benzamide | Similar core structure; different interactions | Anticancer properties noted |
Properties
Molecular Formula |
C18H23ClN2O5S |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
[2-chloro-4-(1,1-dioxothiazinan-2-yl)phenyl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |
InChI |
InChI=1S/C18H23ClN2O5S/c19-16-13-14(21-7-1-2-12-27(21,23)24)3-4-15(16)17(22)20-8-5-18(6-9-20)25-10-11-26-18/h3-4,13H,1-2,5-12H2 |
InChI Key |
GKHHZCYOAZYURJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)N3CCC4(CC3)OCCO4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.